molecular formula C24H21N3O6S B2810465 Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-07-4

Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2810465
CAS No.: 851947-07-4
M. Wt: 479.51
InChI Key: OACUDGQBYUHYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused bicyclic core (thieno[3,4-d]pyridazine) with distinct substituents:

  • Position 1: Ethyl carboxylate group, enhancing lipophilicity and influencing metabolic stability .
  • Position 5: 2,4-Dimethoxybenzoyl-substituted amino group, contributing to hydrogen bonding and electron-donating effects .

This compound belongs to a class of aminothienopyridazines investigated for biological activities, including tau aggregation inhibition and adenosine receptor modulation . Its structural complexity allows for targeted interactions with protein aggregates or receptors, making it a focus of structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-17-13-34-22(19(17)23(29)27(26-20)14-8-6-5-7-9-14)25-21(28)16-11-10-15(31-2)12-18(16)32-3/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACUDGQBYUHYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyridazine core, followed by the introduction of the phenyl and ethyl groups, and finally the attachment of the 2,4-dimethoxybenzoyl moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.

Scientific Research Applications

Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Tau Aggregation Inhibition : The 2,4-dimethoxybenzoyl group in the target compound enhances hydrogen bonding with tau protofibrils, outperforming analogs with halogen or nitro groups in kinetic assays .
  • Adenosine Receptor Modulation: While the unsubstituted phenyl at position 3 reduces steric clashes, 4-chloro or 4-trifluoromethyl analogs show higher A1AR affinity due to hydrophobic interactions .
  • Synthetic Accessibility: Microwave-assisted Gewald reactions (e.g., ) enable efficient synthesis of the thienopyridazine core, but benzoylation steps require precise control to avoid side products .

Biological Activity

Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C20_{20}H20_{20}N2_{2}O5_{5}S
  • Molecular Weight : 396.45 g/mol

Research indicates that this compound may exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has been evaluated for its inhibitory activity against several kinases, including:

  • DYRK1A (Dual-specificity tyrosine-regulated kinase 1A)
  • CDK5 (Cyclin-dependent kinase 5)
  • PI3Kα (Phosphoinositide 3-kinase alpha)

Inhibitory activities were quantified using IC50_{50} values, with some derivatives showing promising results in the micromolar range, particularly against PI3Kα .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it exhibits anti-proliferative effects across various human cancer cell lines. The mechanism appears to involve the activation of the PI3K pathway, which is crucial for cell survival and proliferation.

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)0.091
HeLa (Cervical Cancer)0.150
A549 (Lung Cancer)0.125

Anti-inflammatory Effects

Some studies suggest that this compound may also possess anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, although specific data on cytokine levels remain limited.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics; however, detailed pharmacokinetic profiles are still required.

Toxicity Studies

Toxicological assessments are essential to ensure safety for potential therapeutic applications. Current findings suggest low toxicity in vitro; however, comprehensive in vivo studies are necessary to confirm these results.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, typically starting with the thieno[3,4-d]pyridazine core formation, followed by functionalization with substituents (e.g., 2,4-dimethoxybenzoyl). Critical parameters include:

  • Reaction conditions : Temperature (reflux vs. ambient), solvent polarity (toluene, DCM), and catalysts (e.g., acetic acid) to control regioselectivity .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final product .
  • Characterization : Confirm purity and structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS . Example yield optimization: Adjusting stoichiometry of benzoylation reagents can improve yields from ~55% to >70% .

Q. How is the three-dimensional conformation determined, and why is it critical for bioactivity?

X-ray crystallography (using SHELX software ) or NOE NMR experiments reveal spatial arrangements of substituents. The 2,4-dimethoxybenzoyl group’s orientation influences π-π stacking with biological targets (e.g., enzymes), modulating binding affinity . Key data: Dihedral angles between the thieno-pyridazine core and phenyl groups range from 15°–35°, affecting steric interactions .

Q. What preliminary assays are used to evaluate biological activity?

  • Enzyme inhibition : Measure IC50_{50} values against kinases or proteases via fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) to assess potency (e.g., IC50_{50} <10 µM in analogs ).
  • Solubility : Use HPLC to determine logP; derivatives with polar groups (e.g., -OH) show improved aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Substituent variation : Compare halogen (e.g., Br in ) vs. methoxy groups ( ) on benzamide moieties. Bromine increases steric bulk, enhancing target selectivity but reducing solubility.
  • Core modifications : Replace ethyl ester with carboxylic acid (via hydrolysis ) to improve binding to charged active sites.
  • Methodology : Synthesize 10–15 analogs, screen in bioassays, and correlate activity with DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .

Q. What strategies resolve contradictions in reported solubility or stability data?

  • Experimental replication : Test under standardized conditions (pH 7.4 buffer, 25°C) .
  • Analytical validation : Use DSC for polymorph screening and accelerated stability studies (40°C/75% RH) to identify degradation pathways . Case study: Ethyl ester analogs show 10-fold higher stability in plasma than carboxylic acid derivatives due to reduced esterase susceptibility .

Q. How can target identification be systematically approached for this compound?

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Computational docking : Screen against databases (e.g., PDB) using AutoDock Vina; prioritize targets with high docking scores (e.g., Hedgehog pathway proteins ).
  • CRISPR-Cas9 knockouts : Validate target relevance by assessing resistance in KO cell lines .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement; twinning and high-resolution data require robust parameterization .
  • SAR Analysis : Apply QSAR models to predict bioactivity of untested substituents .
  • Contradiction Mitigation : Cross-validate solubility data using shake-flask and potentiometric methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.